molecular formula C8H11N3O3S B13446426 4'-Epi Lamivudine-15N2,13C

4'-Epi Lamivudine-15N2,13C

Cat. No.: B13446426
M. Wt: 232.24 g/mol
InChI Key: JTEGQNOMFQHVDC-PNZYAHHTSA-N
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Description

4’-Epi Lamivudine-15N2,13C: is a stable isotope-labeled variant of lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of stable isotopes into the lamivudine molecule. The process typically starts with the synthesis of the labeled pyrimidine ring, followed by the attachment of the oxathiolane ring. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production facilities are equipped with advanced analytical tools to monitor the synthesis and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 4’-Epi Lamivudine-15N2,13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of 4’-Epi Lamivudine-15N2,13C, which are used in further research and analysis.

Scientific Research Applications

Chemistry: 4’-Epi Lamivudine-15N2,13C is used as a reference standard in analytical chemistry to study the behavior of lamivudine under different conditions. It helps in understanding the stability, degradation, and interaction of lamivudine with other compounds .

Biology: In biological research, this compound is used to trace the metabolic pathways of lamivudine in living organisms. It helps in identifying the metabolites formed and understanding the pharmacokinetics of the drug .

Medicine: In medical research, 4’-Epi Lamivudine-15N2,13C is used to study the efficacy and safety of lamivudine in treating HIV and hepatitis B. It helps in understanding the drug’s mechanism of action and its interaction with other medications .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of lamivudine-based drugs. It ensures the consistency and reliability of the drug formulations .

Mechanism of Action

4’-Epi Lamivudine-15N2,13C, like lamivudine, is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate. This metabolite is incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase, resulting in DNA chain termination. This mechanism inhibits the replication of the viruses, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Uniqueness: 4’-Epi Lamivudine-15N2,13C is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in research .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

232.24 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1

InChI Key

JTEGQNOMFQHVDC-PNZYAHHTSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

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